2-(2-Aminoethylamino)ethanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylamino)ethanol-d4 is an intermediate in the production of labeled Mitoxantrone . It’s a deuterium-labeled compound where stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
2-(2-Aminoethylamino)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It can also be used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts .Molecular Structure Analysis
The molecular formula of this compound is C4H12N2O . The molecular weight is 108.18 g/mol . The IUPAC name is 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol . The InChI is InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2/i3D2,4D2 .Chemical Reactions Analysis
2-(2-Aminoethylamino)ethanol (AEEA) has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 108.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The exact mass is 108.120069994 g/mol . The topological polar surface area is 58.3 Ų .Scientific Research Applications
CO2 Capture Efficiency
A study by Barzagli et al. (2018) investigated the efficiency of CO2 uptake by various amines, including 2-(2-aminoethoxy)ethanol, in different solvents. The research highlighted the potential advantages of using such systems over conventional aqueous solutions for CO2 absorbents due to their lower CO2 absorption heat, suggesting their viability as more efficient CO2 capture media Barzagli et al., 2018.
Gas Sensing Properties
Taşcıoǧlu et al. (2013) synthesized a copper(II) complex with 2-(2-Aminoethylamino)ethanol and explored its gas sensing properties. The complex showed significant sensitivity to volatile organic compounds (VOCs), particularly tetrachloromethane and ethanol, at room temperature, highlighting its potential as a semiconductor for gas sensing applications Taşcıoǧlu et al., 2013.
Food Contact Materials Safety
Solvent Properties in CO2 Absorption
Research by Guo et al. (2013) measured the solubility of CO2 in aqueous solutions of 2-(2-aminoethylamino)ethanol and its mixtures, revealing insights into its efficiency and kinetics as a CO2 absorbent. The study indicated that adjusting the concentration of the amine can affect CO2 loading and absorption rates, crucial for optimizing CO2 capture processes Guo et al., 2013.
Analytical Applications
Sun Fu-en (2009) developed a gas chromatography method to determine ethylenediamine in 2-(2-Aminoethylamino) ethanol, demonstrating the compound's utility in analytical chemistry for precise quantification and quality control in chemical production processes Sun Fu-en, 2009.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an intermediate in the production of labelled mitoxantrone , a type II topoisomerase inhibitor used in cancer treatment.
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
Deuteration, the process of replacing hydrogen with its isotope deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
A computational study shows that 2-(2-aminoethylamino)ethanol has superior co2 separation performance to monoethanolamine .
Biochemical Analysis
Biochemical Properties
2-(2-Aminoethylamino)ethanol-d4 plays a significant role in biochemical reactions due to its structural similarity to naturally occurring amino alcohols. It interacts with various enzymes and proteins, particularly those involved in metabolic pathways. For instance, it can act as a substrate for enzymes like monoamine oxidase and transaminases, facilitating the study of enzyme kinetics and mechanisms. The deuterium labeling allows for the differentiation between the labeled and unlabeled forms, providing insights into the metabolic fate of the compound .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cell signaling, it can modulate the activity of signaling molecules, thereby affecting downstream pathways. Additionally, it has been observed to alter gene expression profiles, potentially through epigenetic modifications or transcription factor interactions. The compound also impacts cellular metabolism by serving as a precursor or intermediate in metabolic reactions, influencing the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its activity may diminish over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential cumulative impacts on metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by enzymes such as monoamine oxidase and transaminases, leading to the formation of intermediate metabolites. These interactions can affect the overall metabolic flux and alter the levels of specific metabolites, providing insights into the compound’s metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in regions where its target enzymes or proteins are localized .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2/i3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJANUOQQMGNT-KHORGVISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.